Moschamine has been shown to inhibit the enzyme acetylcholinesterase (AChE) []. AChE breaks down acetylcholine, a neurotransmitter vital for memory and cognitive function. By inhibiting AChE, Moschamine may increase acetylcholine levels, potentially benefiting conditions like Alzheimer's disease and dementia, where AChE activity is elevated [].
Studies suggest Moschamine possesses neuroprotective properties. Research indicates it may protect neurons from damage caused by oxidative stress and glutamate excitotoxicity, mechanisms implicated in neurodegenerative diseases [, ].
Moschamine's potential antidepressant effects are being investigated. Studies suggest it may elevate brain-derived neurotrophic factor (BDNF) levels, a protein crucial for neuronal growth and survival, which may contribute to antidepressant action [].
Research suggests Moschamine may exhibit anti-inflammatory properties. Studies indicate it may suppress the production of inflammatory mediators, potentially offering benefits in inflammatory conditions [].
Moschamine is an indole alkaloid primarily derived from the plant Centaurea cyanus, commonly known as cornflower. It is classified as a safflomide-type phenylpropenoic acid amide and is known for its complex structure, which includes a fused indole ring system. The compound has gained attention due to its potential therapeutic properties and its unique chemical characteristics that differentiate it from other alkaloids.
Research has demonstrated that moschamine exhibits significant biological activities, including:
The synthesis of moschamine can be achieved through several methods:
Moschamine's unique properties have led to various applications:
Moschamine shares structural similarities with several other indole alkaloids. Here are a few notable compounds for comparison:
Moschamine's uniqueness lies in its specific combination of serotonergic and anti-inflammatory properties, along with its origin from a lesser-known plant source, setting it apart from more widely studied compounds.
The total synthesis of moschamine presents several synthetic challenges, primarily centered around the formation of the amide bond between ferulic acid and serotonin, and the subsequent control of stereochemistry at the alkene moiety [5] [6] [7]. Multiple strategic approaches have been developed to address these challenges systematically.
The construction of the amide bond in moschamine synthesis represents a critical transformation that determines both the efficiency and stereochemical outcome of the overall synthetic sequence. Several coupling methodologies have been extensively investigated and optimized for this specific transformation [8] [9] [10].
Carbodiimide-Mediated Coupling Reactions
The most widely employed approach utilizes carbodiimide coupling agents, particularly N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [10] [11] [12]. The mechanism involves activation of the carboxylic acid to form an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the amine to form the desired amide bond [13] [11].
Park and colleagues demonstrated that moschamine synthesis could be achieved using a straightforward DCC-mediated coupling between ferulic acid and serotonin [5] [6]. Their optimized protocol employed ferulic acid dissolved in dichloromethane, converted to the symmetrical anhydride with 1,3-diisopropylcarbodiimide, followed by addition of serotonin and gentle stirring for 12 hours. This method achieved yields exceeding 40% while maintaining good functional group tolerance [5] [6].
The addition of 1-hydroxybenzotriazole (HOBt) as a coupling additive significantly improved both yield and reduced racemization concerns [14] [15]. The HOBt additive functions by forming a more stable and reactive intermediate that minimizes side reactions and enhances coupling efficiency [14].
Advanced Uronium and Phosphonium-Based Coupling Agents
More sophisticated coupling reagents have demonstrated superior performance in moschamine synthesis, particularly for challenging substrates or when high yields are required [16] [17] [18]. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) has emerged as the reagent of choice for difficult coupling reactions [16] [18] [19].
HATU operates through formation of highly reactive 7-azabenzotriazol-1-yl (OAt) esters, which exhibit significantly greater reactivity toward aminolysis compared to conventional HOBt esters [16] [19]. This enhanced reactivity stems from OAt being a superior leaving group and the beneficial participation of the pyridine nitrogen in the amide bond forming reaction [16].
Research has demonstrated that HATU-mediated coupling of ferulic acid derivatives with serotonin proceeds with exceptional efficiency under mild conditions [16] [18]. The typical protocol involves dissolving the protected amino acid in DMF, followed by addition of HATU solution and diisopropylethylamine (DIPEA). The reaction proceeds smoothly at room temperature within 10-60 minutes, as confirmed by negative Kaiser test results [18].
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) represents another effective coupling reagent that activates carboxylic acids by forming stabilized HOBt leaving groups [20]. While generally less reactive than HATU, HBTU demonstrates excellent resistance against racemization and has been successfully employed in moschamine synthesis [20].
Silicon-Based Coupling Agents
Recent developments have introduced silicon-based coupling methodologies that offer environmental advantages and operational simplicity [21]. Tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane have been employed as coupling agents for carboxylic acids and amines under solvent-free conditions [21]. These reagents function without requiring exclusion of air and moisture, representing a significant practical advantage for large-scale synthesis [21].
The stereoselective synthesis of moschamine isomers requires careful consideration of the alkene geometry, as the cis and trans forms exhibit distinct biological activities and pharmacological profiles [1] [22] [23]. Multiple complementary strategies have been developed to access both isomers with high selectivity.
Wittig Reaction-Based Approaches
The Wittig reaction represents one of the most versatile methods for constructing the cinnamate moiety with predictable stereochemical control [24] [25] [26]. The stereochemical outcome is primarily determined by the nature of the phosphorus ylide employed in the transformation [24] [25].
For Z-selective synthesis, unstabilized ylides (where R³ = alkyl) consistently deliver the cis-alkene product with moderate to high selectivity (70-95%) [25] [26]. The stereoselectivity can be enhanced to near-complete Z-selectivity by performing the reaction in dimethylformamide in the presence of lithium iodide or sodium iodide [25]. This approach is particularly effective for synthesizing cis-moschamine.
Computational studies have revealed that the Z-selectivity of unstabilized ylides arises from the preferential formation of syn-oxaphosphetane intermediates, followed by stereospecific elimination [24] [27]. The geometry of the transition state is controlled by an interplay of 1,2 and 1,3 steric interactions, favoring the syn-addition pathway [24].
For E-selective synthesis, stabilized ylides (where R³ = ester or ketone) predominantly afford the trans-alkene product with high selectivity (85-98%) [25] [28]. The exceptional E-selectivity of stabilized ylides has been attributed to strong dipole-dipole interactions at the addition transition state [28]. These dipole interactions, combined with the well-established 1,2 and 1,3 steric interactions, govern the transition state structures and determine the final stereochemical outcome [28].
Horner-Wadsworth-Emmons Methodology
The Horner-Wadsworth-Emmons reaction provides an alternative and highly effective approach for E-selective alkene formation [25]. This transformation typically delivers the trans-enoate with excellent selectivity (90-98%), making it particularly suitable for synthesizing trans-moschamine [25].
For accessing the Z-isomer, the Still-Gennari modification employs bis(trifluoroethyl) phosphonate esters under carefully controlled conditions to achieve Z-selectivity (80-95%) [25]. This modification is particularly valuable when the natural preference for E-selectivity needs to be overridden.
Catalytic Hydrogenation Strategies
Stereoselective hydrogenation approaches offer powerful methods for accessing specific moschamine isomers through reduction of appropriately substituted alkynes or alkenes [29] [30] [31]. The choice of catalyst and reaction conditions determines the stereochemical outcome.
Lindlar catalyst hydrogenation of the corresponding alkyne delivers the Z-alkene through syn-addition of hydrogen [32] [31]. This approach requires careful catalyst poisoning to prevent over-reduction to the saturated compound. The surface-controlled mechanism ensures high cis-selectivity for the resulting alkene [32].
Alternatively, dissolving metal reduction (typically sodium in liquid ammonia) provides access to the E-alkene through a radical mechanism that favors the thermodynamically more stable trans-configuration [29] [32]. This method tolerates various functional groups and provides excellent E-selectivity.
Stereoretentive Metathesis Approaches
Recent advances in catalyst design have enabled stereoretentive olefin metathesis, providing unprecedented control over alkene stereochemistry [33] [34] [35]. Dithiolate ruthenium catalysts have demonstrated the ability to preserve the stereochemistry of starting olefins with exceptional fidelity (>95% retention) [33] [34].
This methodology is particularly valuable for constructing complex molecular architectures where stereochemical integrity must be maintained throughout the synthetic sequence. The stereoretentive nature of these catalysts enables predictable access to either cis or trans products depending on the stereochemistry of the starting materials [33] [34].
Semi-synthetic approaches to moschamine and its derivatives leverage naturally occurring precursors or readily available synthetic intermediates to construct the target molecules through selective chemical modifications [36] [37]. These strategies often provide more efficient access to specific analogs while maintaining the core structural framework.
Natural Product Derivatization
Several research groups have explored the semi-synthetic modification of naturally occurring serotonin derivatives isolated from plant sources [36] [37]. Seeds of Carthamus tinctorius (safflower) represent a particularly rich source of serotonin-derived secondary metabolites, including various N-hydroxycinnamoyl derivatives [36] [38].
Extraction procedures typically employ ethyl acetate-soluble fractions from safflower seed meal, followed by chromatographic purification using high-speed counter-current chromatography (HSCCC) . The separated natural products can then serve as starting materials for further chemical modification to access moschamine analogs.
Synthetic Intermediate Elaboration
Alternative semi-synthetic routes involve the preparation of key intermediates that can be elaborated to multiple target structures [40] [41] [7]. For example, the synthesis of 4,4'-bismoschamine, a dimeric natural product structurally related to moschamine, has been achieved through oxidative coupling of N-Boc-serotonin followed by elaboration of the resulting 4,4'-dimer [40] [41].
This approach demonstrated the utility of biomimetic oxidative radical coupling reactions for constructing complex indole alkaloid frameworks [42] [43]. Iron-catalyzed oxidative radical coupling has proven particularly effective for selectively constructing indolofuran or bisphenolic indole cores that exist in moschamine-related natural products [42] [43].
Biocatalytic approaches to moschamine synthesis offer several advantages including high selectivity, mild reaction conditions, and environmental compatibility [44] [38] [45]. These systems typically employ enzyme-catalyzed transformations that mimic the natural biosynthetic pathways.
Serotonin N-Hydroxycinnamoyltransferase Systems
The key enzyme in moschamine biosynthesis is serotonin N-hydroxycinnamoyltransferase (SHT), which catalyzes the transfer of hydroxycinnamoyl groups from CoA thioesters to serotonin [46] [45] [47]. SHT demonstrates remarkable substrate specificity, exhibiting a 16-fold lower Km for serotonin (73 μM) compared to tyramine (1,165 μM) when using feruloyl-CoA as the acyl donor [46].
Functional analysis of SHT from pepper (Capsicum annuum) has revealed critical amino acid residues responsible for amine-binding specificity [46]. Tyr-149 has been identified as a pivotal residue that enables SHT to accept serotonin with high affinity. Mutation of this residue to phenylalanine (SHT-Y149F) dramatically alters the substrate preference, resulting in higher affinity for tyramine than serotonin [46].
Microbial Production Systems
Engineered microbial systems have been developed for the heterologous production of moschamine and related compounds [45] [48] [49]. Recombinant yeast (Saccharomyces cerevisiae) expressing both SHT and 4-coumarate:CoA ligase (4CL) has demonstrated successful production of feruloylserotonin [45].
The most effective system employed a self-processing FDMV 2A sequence to coordinately express SHT and 4CL in a single open reading frame [45]. This approach achieved functional expression in yeast with cleavage at the 2A sequence yielding monomeric enzymes. In the presence of exogenous serotonin and ferulic acid precursors, the recombinant yeast synthesized 4.5 mg/L of feruloylserotonin in the medium [45].
Escherichia coli systems have also been engineered for moschamine production [48] [49]. These systems typically require the co-expression of multiple enzymes including tryptophan decarboxylase (TDC), phenylalanine ammonia lyase (PAL), 4CL, and hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase [48] [49]. Optimization of the phenylalanine biosynthetic pathway in E. coli enabled the synthesis of approximately 110.6 mg/L of N-cinnamoyl tryptamine [48].
Enzymatic Substrate Specificity and Optimization
Detailed kinetic analysis of biocatalytic systems has revealed important structure-activity relationships for substrate recognition and conversion efficiency [46] [48]. The relative conversion rates of various hydroxycinnamic acids with CaHCTT (Capsicum annuum hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase) demonstrate clear substrate preferences [48].
For N-hydroxycinnamoyl tryptamine synthesis, the relative conversion rates follow the order: 3-methoxycinnamic acid (91.2%) > p-coumaric acid (90.8%) > m-coumaric acid (78.2%) > ferulic acid (77.6%) > cinnamic acid (74.1%) [48]. For N-hydroxycinnamoyl serotonin synthesis, the conversion rates are generally lower but follow a similar pattern [48].
Time-course analysis of biocatalytic production indicates peak accumulation typically occurs at 24 hours after induction, with levels maintained until 96 hours [45]. The optimum precursor concentration has been determined to be approximately 2 mM for most systems [45].
Advanced Biocatalytic Strategies
Recent developments have focused on improving the efficiency and scope of biocatalytic moschamine production through protein engineering and pathway optimization [50] [44] [51]. N-acyltransferases (NATs) and CoA ligases (CLs) have been employed in combination to create non-natural biocatalytic pathways for amide synthesis [44].
These systems can be operated either in vitro using isolated enzymes or in vivo where reactions rely solely on cofactors generated by the cell [44]. The versatility of these approaches has been demonstrated through the preparative scale synthesis of complex pharmaceutical intermediates, suggesting potential applications for moschamine production [44].
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